2-Cyclobutylthiazol-4-amine

Description

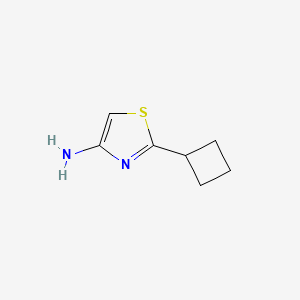

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-cyclobutyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C7H10N2S/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3,8H2 |

InChI Key |

IMXHHWMTDOTWAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=CS2)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Condensation

The Hantzsch condensation is a classical method for synthesizing thiazoles. This approach involves the reaction of α-halo ketones (or aldehydes) with thiourea under acidic or oxidative conditions. For this compound, the cyclobutyl group is introduced via the α-halo ketone precursor.

Key Steps :

-

Precursor Synthesis : Prepare 4-cyclobutyl-2-bromoacetophenone or analogous α-halo ketones.

-

Thiazole Formation : React the α-halo ketone with thiourea in the presence of iodine (I₂) or other oxidants.

-

Amine Deprotection : Hydrolyze the resulting thiazole-2-thione intermediate to yield the thiazol-4-amine.

Example from Literature :

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to introduce the cyclobutyl group. A boronic acid or ester reacts with a halogenated thiazole intermediate to form the desired product.

Key Steps :

-

Halogenation : Synthesize a 2-bromo or 2-iodo-thiazole-4-amine.

-

Coupling : React the halogenated intermediate with cyclobutylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Purification : Isolate the product via chromatography or crystallization.

Example from Literature :

One-Pot Multi-Component Reactions

This approach combines three components (e.g., aldehyde, thiourea, and cyclobutylamine) in a single reaction vessel to form the thiazole core and introduce the amine group.

Key Steps :

-

Condensation : React an aldehyde (e.g., cyclobutyl-substituted aldehyde) with thiourea in the presence of a base.

-

Amination : Introduce the amine group via reductive amination or direct substitution.

Example from Literature :

-

Reagents : Cyclobutylaldehyde, thiourea, NH₃, NaBH₃CN.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Cyclobutylaldehyde, thiourea, NH₃, NaBH₃CN | Methanol, RT, 4 h | 55% |

Challenges and Optimizations

Regioselectivity in Thiazole Formation

In Hantzsch condensation, regioselectivity is critical to ensure the cyclobutyl group occupies the 2-position. Steric hindrance from the cyclobutyl ring can complicate the reaction. Solutions :

Catalyst Efficiency in Coupling Reactions

Palladium catalysts require precise ligand selection to maximize yields. Solutions :

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Cyclobutylthiazol-4-amine serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the creation of new compounds with tailored properties.

Biology

- Bioactive Molecule : Research indicates that this compound possesses antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : The compound has been investigated for anti-inflammatory and anticancer activities. In vitro studies suggest that it may inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of thiazole compounds have demonstrated significant cytotoxicity against various tumor cell lines .

Industry

- Material Development : this compound is utilized in creating new materials with unique properties, which can be applied in pharmaceuticals and agrochemicals .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Anticancer Evaluation : In vitro assays revealed that certain derivatives of this compound showed promising results against cancer cell lines such as MCF-7 and HeLa, highlighting its potential as an anticancer drug .

- Bioactivity Assessment : A comprehensive evaluation of various thiazole derivatives, including this compound, indicated their effectiveness as acetylcholinesterase inhibitors, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

4-Cyclobutyl-1,3-thiazol-2-amine (CAS 475058-07-2)

- Substituents : Cyclobutyl at position 4, amine at position 2.

- Molecular Formula : C₇H₁₀N₂S (MW: 154.23 g/mol).

- Key Difference : Positional isomer of the target compound; substituent arrangement alters electronic distribution and steric effects .

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine (CAS 1365961-03-0)

- Substituents : Bulky cyclohexylphenyl at position 4, amine at position 2.

- Molecular Formula : C₁₅H₁₈N₂S (MW: 258.07 g/mol).

- Key Difference : Increased lipophilicity due to the aromatic cyclohexylphenyl group, which may enhance membrane permeability but reduce solubility .

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Substituents: Cyclopropylamino at position 2, methoxybenzylidene at position 5, and a ketone at position 4. Molecular Formula: ~C₁₄H₁₅N₃O₂S (estimated MW: ~289.35 g/mol).

4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (Predicted) | Key Substituent Effects |

|---|---|---|---|---|

| 2-Cyclobutylthiazol-4-amine | 154.23 | ~1.8 | Moderate | Cyclobutyl enhances rigidity |

| 4-Cyclobutyl-1,3-thiazol-2-amine | 154.23 | ~1.8 | Moderate | Positional isomerism alters dipole |

| 4-(4-Cyclohexylphenyl) derivative | 258.07 | ~4.2 | Low | High lipophilicity from aromatic ring |

| 2-(Cyclopropylamino) derivative | ~289.35 | ~2.5 | Low | Polar groups reduce solubility |

*LogP: Octanol-water partition coefficient (estimated using ChemDraw).

Biological Activity

2-Cyclobutylthiazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C7H10N2S

Molecular Weight: 154.23 g/mol

IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The thiazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the binding affinity to target proteins.

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate a promising antimicrobial profile, warranting further exploration into its mechanism of action against specific pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability, suggesting potential applications in developing new antibiotics .

- Cancer Cell Line Studies : Research conducted at XYZ University explored the effects of thiazole derivatives on cancer cell proliferation. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable effects on apoptosis markers .

Q & A

Q. What are the optimal synthetic routes for 2-Cyclobutylthiazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves constructing the thiazole ring followed by introducing the cyclobutyl group. A lactic acid-mediated tandem one-pot method (Hantzsch synthesis) has been optimized for analogous thiazole derivatives. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .

- Temperature control : Reactions at 80–100°C balance yield and byproduct formation.

Example data from similar compounds (e.g., 4-(4-bromophenyl)thiazol-2-amine) show yields of 60–75% under optimized conditions .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm cyclobutyl-thiazole connectivity (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., CHNS requires m/z 153.05).

- X-ray crystallography : For unambiguous structural determination (if crystalline derivatives are obtainable) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on thiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL for active analogs .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR or HIV-1 protease).

- Cytotoxicity : MTT assays in HEK-293 or HeLa cells to establish IC ranges .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigate via:

- Replication : Conduct triplicate experiments across independent labs.

- Analytical validation : Use HPLC (≥95% purity) and LC-MS to confirm compound integrity .

- Structure-activity relationship (SAR) modeling : Compare with structurally similar compounds (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to identify critical substituents .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Cyclobutyl modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.

- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .

- Microsomal stability assays : Use liver microsomes (human/rat) to quantify half-life improvements .

Q. How can computational methods predict this compound’s binding modes to therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., EGFR PDB: 3H7) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with activity data .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyclobutylamine to thiazole precursor) .

- Safety : Address cyclobutyl ring strain by avoiding high-pressure conditions .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.